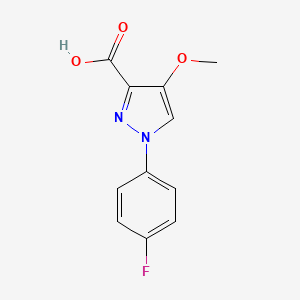

1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxylic acid

Overview

Description

The compound is a derivative of fluorophenyl and pyrazole. Fluorophenyl compounds are aromatic compounds that contain a phenyl group substituted with one or more fluorine atoms . Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms .

Chemical Reactions Analysis

Fluorophenyl compounds can participate in various chemical reactions, including coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, fluorophenyl compounds have high thermal and chemical stability due to the strength of the carbon-fluorine bond .Scientific Research Applications

Synthesis and Biological Activities

1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxylic acid is a significant scaffold in heterocyclic compounds, known for its broad spectrum of biological activities. Pyrazole carboxylic acid derivatives, including this compound, exhibit a range of biologic activities such as antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. The synthesis of these derivatives involves versatile synthetic applicability, serving as building blocks for different biologically active compounds in organic chemistry. This diversity in biological activities highlights the compound's relevance in medicinal chemistry, providing a foundation for the development of various therapeutic agents (Cetin, 2020).

Optoelectronic Materials

In the realm of optoelectronic materials, derivatives of pyrazole carboxylic acid, such as this compound, contribute to the development of electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. These compounds, including quinazoline and pyrimidine derivatives, are valued for their incorporation into π-extended conjugated systems. They serve as major starting materials for the synthesis of polysubstituted fluorescent quinazolines and are instrumental in fabricating materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. The exploration of these derivatives in optoelectronic applications underscores the compound's potential in creating novel materials for technological advancements (Lipunova et al., 2018).

Environmental Impact and Management

The environmental impact and management of fluorinated compounds, including derivatives like this compound, are of significant interest. Research on fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs) sheds light on the need for understanding the environmental fate, risk assessment, and management of these chemicals. Studies review over 20 fluorinated substances applied in various industrial and consumer products, emphasizing the importance of generating missing data through cooperation among industry, regulators, and the scientific community to evaluate the safety and environmental impact of these alternatives (Wang et al., 2013).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(4-fluorophenyl)-4-methoxypyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O3/c1-17-9-6-14(13-10(9)11(15)16)8-4-2-7(12)3-5-8/h2-6H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOSJRFHQENWOKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN(N=C1C(=O)O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

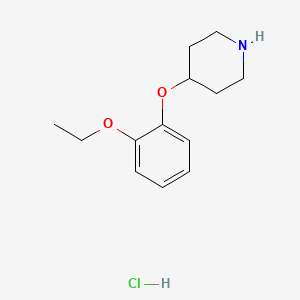

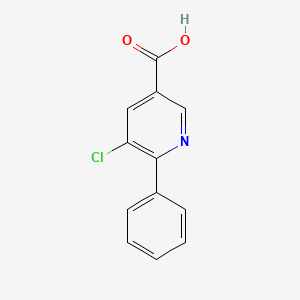

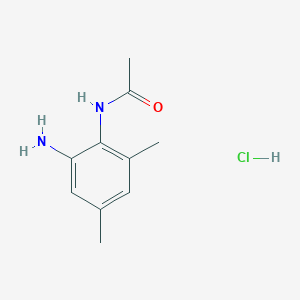

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-Methylbenzyl)oxy]benzoyl chloride](/img/structure/B1452782.png)

![(2S)-2-[[(Tert-butoxy)carbonyl]amino]-8-nonenoic acid ethyl ester](/img/structure/B1452794.png)

![(1H-pyrrolo[2,3-c]pyridin-3-yl)methanamine](/img/structure/B1452799.png)